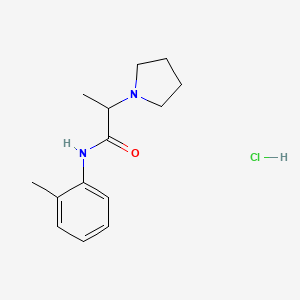
Aptocaine hydrochloride
説明
Procaine hydrochloride is a local anesthetic . It’s used as an injection during surgery and other medical and dental procedures . It causes loss of feeling (numbness) of skin and mucous membranes . It’s also known by the brand names Novocain and Mericaine .
Synthesis Analysis
Procaine is a derivative of p-aminobenzoic acid . It was originally developed by Einhom and later with Uhlfelder . This anti-arrhythmic drug itself has a short half-life, but it’s able to form salts with other drugs which causes an increase in the duration of action .
Molecular Structure Analysis
The molecular formula of Procaine is C13H20N2O2 . It’s an ester anesthetic . The structure of Procaine has been fully characterized via elemental analysis, FTIR spectroscopy, Mass Spectrometry, and single-crystal X-ray crystallography .
Chemical Reactions Analysis
A method for the determination of procaine hydrochloride by ion-pairing flow injection analysis has been developed . It’s based on the formation of an ion-pair with sodium dodecyl phenylsulphonate and piezoelectric detection .
Physical And Chemical Properties Analysis
The physicochemical properties of a novel compound have historically been determined experimentally . Poor aqueous solubility is one of the major hurdles in the drug development process .
科学的研究の応用
1. Bioanalytical Applications
- Aptamers, artificial single-stranded DNA or RNA sequences, have shown high specificity in binding to targets like small molecules, proteins, and entire cells, with Lidocaine Hydrochloride being a potential target. This specificity makes aptamers effective in bioanalytical applications, including biosensing, diagnostics, and therapeutics (Iliuk et al., 2011).
2. Drug Delivery Systems
- Mesoporous silica nanoparticles coated with pH-responsive polymers have been studied for their potential in controlled drug delivery. These systems, capable of carrying drugs like Lidocaine Hydrochloride, can be specifically tailored for effective cancer therapy (Zhang et al., 2014).
- Hydrogels made from biopolymers, like chitosan glutamate, have shown promise as carriers for local anesthetics such as Lidocaine Hydrochloride. These hydrogels can be applied to mucosal surfaces, such as in the buccal region, for the relief of symptoms in conditions like aphthosis or painful mouth diseases (Pignatello et al., 2009).
3. Clinical and Surgical Applications
- Lidocaine Hydrochloride has been utilized in film wound dressings. These dressings, based on insoluble matrices like carboxymethylcellulose, can provide efficient topical anesthesia, potentially benefiting wound treatment procedures (Vinklárková et al., 2017).
- In veterinary medicine, Lidocaine Hydrochloride has been explored as a means to prevent reperfusion injury and subsequent multiple organ dysfunction syndrome. This use highlights its potential beyond traditional anesthetic roles (Cassutto Dvm & Gfeller Dvm, 2003).
4. Analytical and Diagnostic Techniques
- Lidocaine Hydrochloride has been studied for its role in enhancing the permeability of biological barriers, such as oral mucosa, which is crucial for the effectiveness of transbuccal drug formulations (Franz-Montan et al., 2016).
- Electroanalytical sensing techniques have been developed for substances like Lidocaine Hydrochloride, using electrodes like boron-doped diamond. These methods provide accurate and sensitive detection, important in pharmaceutical analysis (Pınar et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methylphenyl)-2-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16;/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSHHIAJHXVGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940955 | |
| Record name | N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aptocaine hydrochloride | |
CAS RN |
19281-32-4 | |
| Record name | 1-Pyrrolidineacetamide, α-methyl-N-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19281-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aptocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl-N-(o-tolyl)pyrrolidine-1-acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APTOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8QZQ3Y7GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



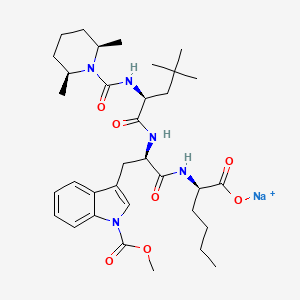
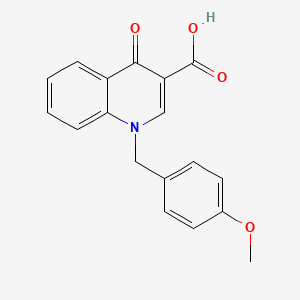

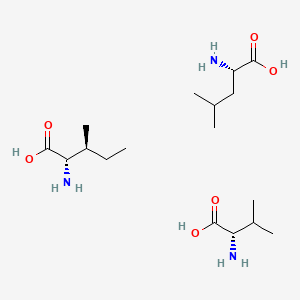
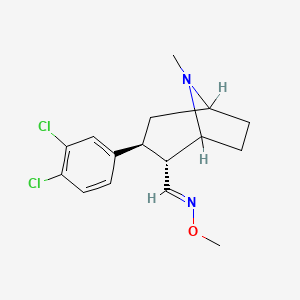
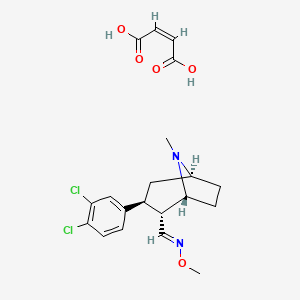
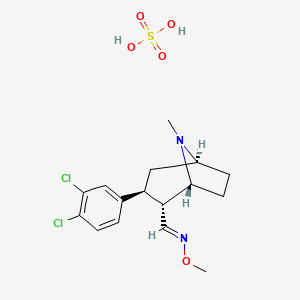

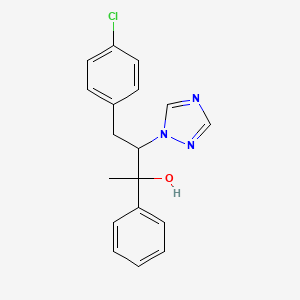
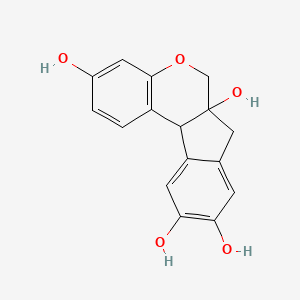
![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
![5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1667512.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
